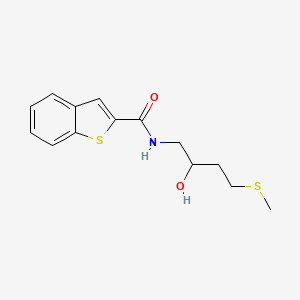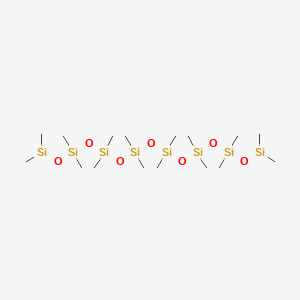
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane is a complex organosilicon compound with the molecular formula C16H50O7Si8. This compound belongs to the family of siloxanes, which are silicon-oxygen polymers with organic groups attached to the silicon atoms. Siloxanes are known for their unique properties, such as thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane typically involves the hydrolysis and condensation of chlorosilanes. The process starts with the reaction of dimethyldichlorosilane (Me2SiCl2) with water to form dimethylsilanediol, which then undergoes further condensation reactions to form the desired siloxane structure. The reaction conditions include the use of a catalyst, such as an acid or base, and careful control of temperature and pressure to ensure the formation of the correct product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure consistency and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The resulting product is then purified through distillation or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of silanols or other oxygen-containing derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert silanols to silanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, which can be achieved using various reagents and conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include silanols, silanes, and other oxygen-containing derivatives, which can be further utilized in various applications.
科学研究应用
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane has a wide range of scientific research applications due to its unique properties. It is used in:
Chemistry: As a building block for the synthesis of more complex siloxane structures and as a reagent in organic synthesis.
Biology: In the study of cell membranes and interactions with biological molecules.
Medicine: As a component in drug delivery systems and medical implants due to its biocompatibility and stability.
Industry: In the production of lubricants, sealants, and coatings, where its hydrophobic and flexible nature is highly valued.
作用机制
The mechanism by which 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound's hydrophobic and flexible structure allows it to integrate into lipid bilayers and interact with membrane proteins, influencing cellular processes. Additionally, its ability to form stable siloxane bonds makes it useful in creating durable materials and coatings.
相似化合物的比较
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane is compared with other similar compounds, such as:
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with lower molecular weight and different physical properties.
Decamethylcyclopentasiloxane (D5): Another cyclic siloxane with unique properties and applications.
Polydimethylsiloxane (PDMS): A linear siloxane polymer with a wide range of industrial uses.
These compounds share similarities in their siloxane backbone but differ in their molecular structure, leading to variations in their properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
InChI |
InChI=1S/C16H48O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h1-16H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETFAOWLNCGULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O7Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017172 |
Source


|
| Record name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyloctasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19095-24-0 |
Source


|
| Record name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyloctasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane and why is it being studied?
A1: this compound is a silicon-based organic compound identified in several plant extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. [, , , ] While its presence in these plants is documented, its specific biological activity and implications are not yet fully understood. Researchers are interested in profiling phytochemicals like this compound to uncover potential medicinal properties and applications.
Q2: What analytical techniques are used to identify and quantify this compound?
A3: The primary analytical method employed for identification is Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratio. Further research may employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and study its properties in greater detail.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
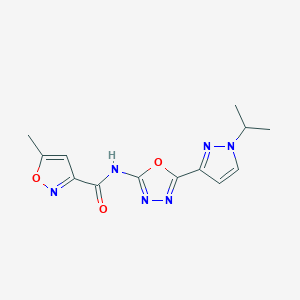
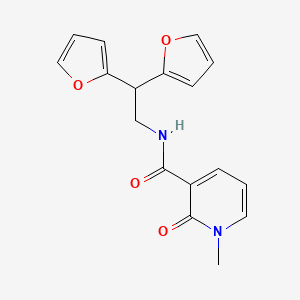
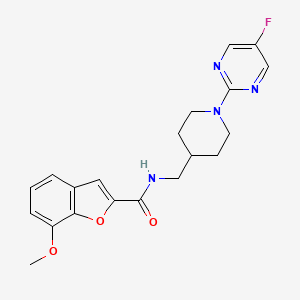
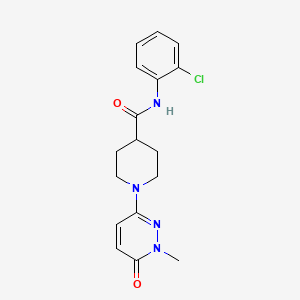
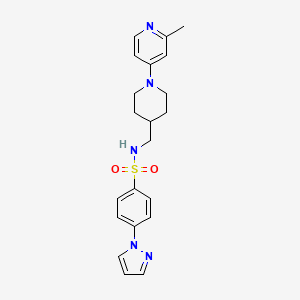
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2989310.png)


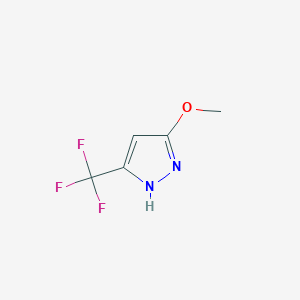
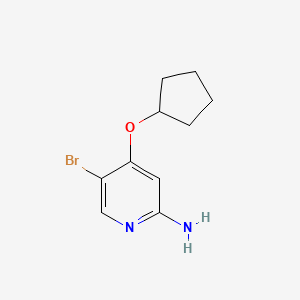
![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)
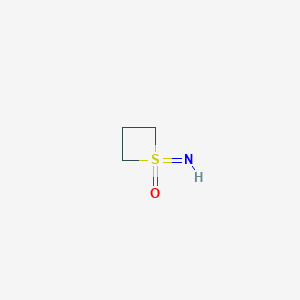
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)
